Product packaging for 5-(Phenyl)-3-acetylpyridine(Cat. No.:)

5-(Phenyl)-3-acetylpyridine

Cat. No.: B8315949
M. Wt: 197.23 g/mol
InChI Key: SNFAKZIKXPWSQC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Substituted Pyridines

Pyridine (B92270) (C₅H₅N) is a basic heterocyclic organic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. guidechem.comchemicalbook.com Its discovery dates back to 1846 by Anderson, who isolated it from picoline, and its structure was later determined by Wilhelm Körner and James Dewar in the 1870s. researchgate.net Historically, pyridine was extracted from coal tar, but the demand for this versatile compound led to the development of synthetic methods, most notably the Chichibabin pyridine synthesis in 1924, which remains a key industrial route. chemicalbook.com

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. ntnu.noniscpr.res.in The pyridine ring is a common scaffold found in numerous natural products, including vitamins like niacin and alkaloids. prepchem.com Its presence is crucial in a wide array of pharmaceuticals and agrochemicals. researchgate.netmdpi.com The nitrogen atom in the pyridine ring imparts specific properties, such as basicity and the ability to form hydrogen bonds, which are critical for biological activity and material function. prepchem.com This makes substituted pyridines highly valuable in drug design, where they can act as bioisosteres for other chemical groups and enhance the solubility and bioavailability of drug candidates. niscpr.res.inprepchem.com The adaptability of the pyridine core allows for extensive chemical modification, enabling chemists to fine-tune the properties of molecules for specific applications. niscpr.res.in

Structural Features and Chemical Modifiability of the 3-Acetylpyridine (B27631) Core

The 3-acetylpyridine core is a key building block in organic synthesis. derpharmachemica.com Structurally, it is an aromatic ketone, consisting of a pyridine ring with an acetyl group (–COCH₃) at the 3-position. nih.gov First synthesized in the early 20th century, it is a colorless to light brown liquid or crystalline solid with a characteristic odor. guidechem.com

The chemical reactivity of 3-acetylpyridine is dictated by its two main functional components: the pyridine ring and the acetyl group.

The Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions. This makes the ring susceptible to nucleophilic substitution. prepchem.com Electrophilic substitution, in contrast, is less favorable and typically occurs at the 3- and 5-positions under harsh conditions. prepchem.com

The Acetyl Group: The ketone functional group is highly versatile. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations. tandfonline.com

This dual reactivity allows the 3-acetylpyridine core to be modified in numerous ways. For instance, the ketone can be reduced to an alcohol, converted into an oxime, or used in condensation reactions to build larger molecular frameworks. chemicalbook.com The pyridine nitrogen can be protonated or coordinated to metal centers. cdnsciencepub.com

Table 1: Physicochemical Properties of 3-Acetylpyridine

Property Value Reference
Molecular Formula C₇H₇NO guidechem.com
Molar Mass 121.14 g/mol chemicalbook.com
Appearance Colorless to yellowish liquid/solid guidechem.comchemicalbook.com
Melting Point 11-13 °C chemicalbook.com
Boiling Point 220 °C chemicalbook.com
Density 1.102 g/mL at 25 °C chemicalbook.com

| Solubility | Soluble in hot water, ethanol (B145695), ether | guidechem.com |

Overview of Research Trajectories for Substituted Pyridines with Aryl and Ketone Moieties

The synthesis of pyridines bearing both aryl and ketone substituents is a significant area of research, driven by the need for novel compounds in drug discovery and materials science. The combination of a bulky, aromatic phenyl group and a reactive acetyl group on a pyridine scaffold creates molecules with unique steric and electronic properties.

Research in this area generally follows several key trajectories:

Condensation Reactions: A primary strategy involves the use of 3-acetylpyridine as a precursor in condensation reactions. For example, the Claisen-Schmidt condensation of 3-acetylpyridine with various aromatic aldehydes (like thiophene-2-carboxaldehyde or substituted benzaldehydes) produces chalcones. researchgate.nettandfonline.com These chalcones are versatile intermediates that can be further cyclized to form a variety of heterocyclic systems, such as pyrimidines. researchgate.nettandfonline.com

Construction of Fused Heterocyclic Systems: Researchers have utilized 3-acetylpyridine to build complex, multi-ring structures. In one approach, 3-acetylpyridine reacts with 5-amino-4-formyl-pyrazoles to yield pyrazolo[3,4-b]pyridines, a class of compounds with known biological activities. niscpr.res.in Another prominent example is the one-pot synthesis of terpyridines, which are important ligands in coordination chemistry, by reacting 3-acetylpyridine with a substituted benzaldehyde (B42025) in the presence of ammonia. mdpi.com

Cross-Coupling Reactions: Modern synthetic methods often rely on transition metal-catalyzed cross-coupling reactions to form aryl-substituted pyridines. While not a direct synthesis of 5-phenyl-3-acetylpyridine, studies on the reaction of phenyllithium (B1222949) with 3-alkylpyridines provide insight into the formation of 2-phenyl-3-alkylpyridines, demonstrating a pathway for attaching a phenyl group to the pyridine ring. Similarly, the development of methods for the selective arylation of pyridine derivatives is an active field of study.

Functionalization of Pre-existing Phenyl-Pyridines: An alternative approach involves starting with a pyridine ring that already contains the phenyl substituent and then introducing the acetyl group. For instance, the synthesis of 5-phenyl-3-nitropyridine has been reported. ntnu.no The nitro group in such a compound could potentially be transformed into other functional groups, including an acetyl group, through established chemical transformations, although this specific conversion is not detailed in the available literature.

These research trajectories highlight the modular nature of pyridine chemistry, where different substituents can be strategically introduced to create a diverse library of compounds with tailored properties.

Table 2: Examples of Reactions Involving the 3-Acetylpyridine Core

Reactants Reaction Type Product Type Reference
3-Acetylpyridine, Thiophene-2-carboxaldehyde Aldol Condensation Chalcone tandfonline.com
3-Acetylpyridine, Substituted Benzaldehyde, Ammonia One-pot Condensation/Cyclization Terpyridine mdpi.com
3-Acetylpyridine, 5-Amino-4-formyl-pyrazole Condensation/Cyclization Pyrazolo[3,4-b]pyridine niscpr.res.in

Scope and Objectives of the Academic Research Review on 5-(Phenyl)-3-acetylpyridine

The primary objective of this review is to provide a comprehensive chemical profile of this compound. While extensive research focusing solely on this specific molecule is not widely available in the public domain, this article aims to construct a detailed understanding by examining its constituent parts and related chemical systems.

The scope of this review is therefore structured as follows:

To establish the historical and scientific importance of the substituted pyridine scaffold, which forms the core of the target molecule.

To analyze the structural features and chemical reactivity of the 3-acetylpyridine moiety, which serves as a critical synthon in organic chemistry.

To survey the current research trends and synthetic strategies for producing pyridines that are substituted with both aryl and ketone functional groups, thereby providing a contextual framework for the synthesis and potential applications of this compound.

By integrating these areas, this review seeks to offer a scientifically grounded perspective on the chemical nature and research context of this compound, highlighting its place within the broader field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B8315949 5-(Phenyl)-3-acetylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(5-phenylpyridin-3-yl)ethanone

InChI

InChI=1S/C13H11NO/c1-10(15)12-7-13(9-14-8-12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

SNFAKZIKXPWSQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Phenyl 3 Acetylpyridine

Green Chemistry Principles in the Synthesis of 5-(Phenyl)-3-acetylpyridine

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inatiner.gr Key aspects include the use of safer solvents, energy-efficient methods like microwave synthesis, and the development of catalytic rather than stoichiometric processes. nih.gov

For the synthesis of this compound, green approaches can be integrated into various steps. For instance, MCRs can be performed under microwave irradiation in environmentally benign solvents like ethanol (B145695), often leading to higher yields and significantly reduced reaction times compared to conventional heating. acs.org Similarly, Suzuki coupling reactions can be adapted to use water as a solvent, minimizing the reliance on volatile organic compounds. researchgate.net The development of efficient, recyclable catalysts is another cornerstone of green synthetic chemistry. rasayanjournal.co.in

Moving away from transition-metal catalysis is a major goal in green chemistry to avoid issues of metal toxicity and contamination of the final product. nih.gov Several MCRs for pyridine (B92270) synthesis can be performed under catalyst-free conditions or with simple, inexpensive catalysts like NaHCO₃. nih.gov

Organocatalysis, which uses small organic molecules to accelerate reactions, offers another powerful metal-free alternative. A novel strategy for the functionalization of pyridines involves their photochemical activation by an organocatalyst. acs.org This process generates pyridinyl radicals from pyridinium ions, which can then undergo effective coupling with other radical species. While demonstrated for allylation, this principle could potentially be extended to other types of C-C bond formations, offering a metal-free pathway for the functionalization of a pyridine core. acs.org

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry have increasingly guided the development of synthetic routes for pyridine derivatives, emphasizing the reduction or elimination of hazardous solvents. acs.org Solvent-free, or solid-state, reactions offer significant advantages, including reduced cost, lower energy consumption, operational simplicity, and often, higher yields of the desired products. researchgate.neteurekaselect.com

One notable approach involves the use of an acid catalyst under solvent-free conditions. For instance, the synthesis of 2,4,6-trisubstituted pyridines has been successfully achieved by heating a ketone, an amine, and a catalyst like triflic acid (HOTf) at elevated temperatures without any solvent. rsc.org This method demonstrates high efficiency for creating polysubstituted pyridine rings. The reaction proceeds by mixing the reactants and catalyst directly and heating the mixture, with the product being isolated after a simple work-up procedure. rsc.org This methodology avoids the use of large volumes of volatile and often toxic organic solvents, aligning with the goals of sustainable chemistry. acs.org

Another green strategy involves tandem reactions in the solid phase, where multiple bond-forming events occur sequentially in one pot without isolating intermediates. researchgate.net Such an approach for synthesizing diaryl substituted pyridine derivatives has been established, highlighting that electrocyclic reactions can be more pronounced in the solid phase, sometimes facilitated by additives like urea. researchgate.net These solvent-free methods minimize waste generation and represent a significant shift from traditional synthetic approaches that rely heavily on organic solvents. acs.org

Table 1: Comparison of Solvent-Free Synthetic Conditions for Pyridine Derivatives

Reactants Catalyst/Conditions Product Type Yield Reference
Ketone, Amine HOTf, 120 °C, 12h 2,4,6-Trisubstituted Pyridines High rsc.org
Aldehyde, Acetophenone Solventless Aldol (B89426) Condensation 1,3-Diphenylpropenone (Intermediate) High acs.org
2-Acetylpyridine (B122185), Chalcone Solventless Michael Addition 1,5-Diketone (Intermediate) High acs.org
Epoxy-propanones, Phenylhydrazine 230 °C, 1.5h 1,3-Diphenyl-5-arylpyrazoles 48-84% eurekaselect.com

Microwave-Assisted and Photochemical Synthesis Routes

To accelerate reaction rates and improve energy efficiency, non-conventional energy sources like microwave irradiation and light have been explored for pyridine synthesis.

Microwave-Assisted Synthesis Microwave-assisted organic chemistry (MAOC) has become a high-speed technique noted for dramatically reducing reaction times, often from hours to minutes, while increasing product yields. nih.govjocpr.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric loss, leading to rapid and uniform heating of the reaction mixture. rsc.org

In the context of pyridine synthesis, microwave irradiation has been effectively used for multicomponent reactions. For example, the synthesis of 2-methyl-4,6-diarylpyridine-3-carbonitriles was achieved in good yield by treating a chalcone, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) in ethanol under microwave irradiation at 130 °C for just 30 minutes. jocpr.com This represents a significant improvement over conventional thermal heating, which often requires several hours. ucl.ac.be The benefits of MAOC include not only rate acceleration and yield improvement but also the potential for cleaner reactions with minimal side product formation. jocpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Pyrimidine (B1678525) Synthesis 6-9 h 3-5 min Roughly the same yields nih.gov
Triazole Condensation 2-4 h 5-10 min 10-20% higher yields nih.gov
Hydantoin Synthesis 2 h 30 min ~14% higher yield (76% vs 62%) ucl.ac.be
Pyridine-3-carbonitrile Synthesis 3-4 h (stirring) 10-30 min 49-90% yield obtained rapidly jocpr.com

Photochemical Synthesis Routes Photochemical reactions offer a unique way to form carbon-carbon bonds by using light to generate highly reactive intermediates. The synthesis of 3-arylpyridines has been achieved through the photolysis of 3-iodopyridine in the presence of an aromatic heterocycle. rsc.org This method provides a direct pathway to introduce an aryl group at the 3-position of the pyridine ring.

More advanced techniques utilize lasers to induce chemical transformations. A rapid, solvent-free method for synthesizing phenylthiazolo[5,4-b]pyridines has been developed using a Nd-YAG laser (λ = 355 nm). nih.govnih.gov The reactants are mixed in a sealed tube and irradiated, leading to the formation of the product in good yield with a significant reduction in reaction time. nih.govnih.gov This approach is notable for being free of solvents, metals, and bases. nih.gov While the direct application to this compound is yet to be reported, these photochemical methods demonstrate a powerful and potentially general strategy for constructing substituted pyridines under mild conditions. rsc.org

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to new substrates. The synthesis of polysubstituted pyridines often involves complex, multi-step cascade reactions, and elucidating the precise pathway can be challenging.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the validation of proposed mechanisms. While comprehensive kinetic studies on the synthesis of this compound itself are not widely published, studies on related species offer significant insight.

A key intermediate in reactions involving acetylpyridines is the acetylpyridinium ion. Kinetic investigations into the hydrolysis and acyl transfer reactions of acetic anhydride catalyzed by pyridine have demonstrated the formation and reaction of the N-acetylpyridinium ion. acs.org The rate of formation of this intermediate and its subsequent reactions can be monitored using spectroscopic techniques. Such studies reveal how the electronic properties of substituents on the pyridine ring influence the stability and reactivity of the intermediate, providing a structure-reactivity correlation. acs.org These principles are directly applicable to understanding the reactivity of the acetyl group in 3-acetylpyridine (B27631) derivatives during their synthesis and subsequent functionalization.

Identification of Reaction Intermediates

The identification of transient intermediates is a cornerstone of mechanistic investigation. In modern pyridine syntheses, a common mechanistic pathway involves the formation of an open-chain intermediate that subsequently undergoes cyclization. A modular method to prepare highly substituted pyridines proposes the formation of a 3-azatriene intermediate. nih.gov This intermediate is generated from a copper-catalyzed cross-coupling reaction, which then undergoes a thermal electrocyclization to form a transient dihydropyridine. nih.gov This dihydropyridine is not isolated but is rapidly oxidized by air to the final aromatic pyridine product. nih.gov

Another critical intermediate, as mentioned, is the acetylpyridinium ion, which has been observed and characterized in pyridine-catalyzed acyl transfer reactions. acs.org In other nitrogen heterocycle syntheses, such as copper-catalyzed C-H amination, relevant reaction intermediates, including fluorinated copper(II) complexes, have been successfully isolated and structurally characterized, providing direct evidence for the proposed catalytic cycle. acs.org These examples highlight the use of both spectroscopic observation and direct isolation to identify key species along the reaction coordinate.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 3 Acetylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 5-(Phenyl)-3-acetylpyridine. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org

In the ¹H NMR spectrum of a related compound, 3-acetylpyridine (B27631), characteristic signals for the pyridine (B92270) and acetyl group protons are observed. For instance, the methyl protons of the acetyl group typically appear as a singlet, while the aromatic protons of the pyridine ring exhibit complex splitting patterns due to spin-spin coupling. jetir.org For this compound, the introduction of the phenyl group adds further complexity to the aromatic region of the spectrum.

The ¹³C NMR spectrum is also crucial for structural confirmation. The carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift (around 170-220 ppm) due to deshielding effects. libretexts.org The carbons of the pyridine and phenyl rings appear in the aromatic region of the spectrum. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the acetyl and phenyl groups.

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Aromatic Protons (m)Carbonyl Carbon
Methyl Protons (s)Aromatic Carbons

Note: Specific chemical shift values for this compound require experimental data which can vary based on the solvent and experimental conditions. The table represents the expected regions for the different types of protons and carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the coupling relationships between the protons on the pyridine ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will show a correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and the C3 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. This information is crucial for determining the relative orientation of the phenyl and pyridine rings.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. pubcompare.ai This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₃H₁₁NO. This is a critical step in the identification of a compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. acdlabs.com

The fragmentation of this compound under MS/MS conditions would likely involve characteristic losses. For example, the cleavage of the bond between the carbonyl group and the pyridine ring could lead to the formation of a pyridyl cation and an acetyl radical. Another common fragmentation pathway for ketones is the loss of the acyl group. The fragmentation of the pyridine and phenyl rings themselves can also occur, leading to a complex pattern of product ions. msu.edumiamioh.edu The analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
[C₁₃H₁₁NO + H]⁺[C₁₁H₉N + H]⁺CH₂CO
[C₁₃H₁₁NO + H]⁺[C₆H₅]⁺C₇H₆NO
[C₁₃H₁₁NO + H]⁺[C₅H₄N]⁺C₈H₇O

Note: This table provides hypothetical fragmentation pathways. The actual observed fragments can vary depending on the ionization method and collision energy used in the MS/MS experiment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. hopto.orgd-nb.info The resulting spectra provide information about the functional groups present in the molecule and can also be used for structural elucidation. americanpharmaceuticalreview.comup.ac.za

For this compound, the IR and Raman spectra would exhibit characteristic bands for the various functional groups:

C=O Stretch: The carbonyl group of the acetyl moiety will show a strong absorption in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. researchgate.netscispace.com This band is often weaker in the Raman spectrum. usda.gov

Aromatic C=C and C-H Stretches: The vibrations of the phenyl and pyridine rings will give rise to a series of bands in the spectra. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

C-H Bending Vibrations: The out-of-plane C-H bending vibrations of the substituted aromatic rings can be particularly informative for determining the substitution pattern. pageplace.de

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can assign the observed bands to specific normal modes of the molecule, providing a deeper understanding of its structure and bonding. researchgate.netnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium to WeakStrong
Aliphatic C-H Stretch2850 - 3000MediumMedium
C=O Stretch1680 - 1700StrongWeak
Aromatic C=C Stretch1450 - 1600Medium to StrongMedium to Strong
C-H Bend (out-of-plane)690 - 900StrongWeak

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. tanta.edu.eg When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. tanta.edu.eg

The structure of this compound contains three key chromophores: the phenyl group, the pyridine ring, and the acetyl group (-COCH₃). The electronic spectrum is expected to be dominated by two main types of transitions: π→π* and n→π*. upi.edu

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The conjugated system formed by the phenyl and pyridine rings in this compound would give rise to strong π→π* transitions, likely appearing in the 200-300 nm region of the UV spectrum. libretexts.orgmsu.edu Aromatic compounds like benzene (B151609) are known to exhibit strong absorption bands below 280 nm. msu.edu

n→π Transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pair on the carbonyl oxygen or the pyridine nitrogen) is promoted to a π* antibonding orbital. libretexts.orgupi.edu The carbonyl group of the acetyl moiety is expected to produce a weak n→π* transition at a longer wavelength than the π→π* transitions, typically above 300 nm. msu.edu

Interactive Table: Illustrative UV-Vis Absorption Data for a Related Aromatic Ketone

Transition TypeExpected λ_max Range (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Chromophore
π→π~240-280High (>10,000)Phenyl ring, Pyridine ring
n→π~300-330Low (10-100)Acetyl (Carbonyl) group

Note: This table is based on typical values for aromatic ketones and pyridine systems and is for illustrative purposes only. libretexts.orgmsu.edu

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

The analysis of a suitable single crystal of this compound would yield a wealth of structural data. The process involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced. creative-biostructure.com This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. creative-biostructure.com

Key parameters obtained from a single-crystal X-ray diffraction experiment include:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

While a crystal structure for this compound has not been deposited in publicly available databases like the Cambridge Structural Database (CSD), the following table provides typical crystallographic data for a related substituted phenyl-pyridine compound to illustrate the nature of the information obtained.

Interactive Table: Example Crystallographic Data for a Related Phenyl-Pyridine Compound

ParameterIllustrative Value
Chemical FormulaC₁₅H₁₅N₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876(1)
b (Å)15.432(2)
c (Å)8.211(1)
α (°)90
β (°)109.54(1)
γ (°)90
Volume (ų)1178.9(3)
Z (molecules/unit cell)4

Note: This data is for an example compound, 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine, and is presented for illustrative purposes to show typical crystallographic parameters. nih.gov

The arrangement of molecules in the crystal lattice, or crystal packing, is directed by a network of non-covalent intermolecular interactions. uni-regensburg.de For this compound, several key interactions would be expected to dictate its supramolecular assembly.

Hydrogen Bonding: While lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in weaker interactions. The oxygen atom of the acetyl group is an effective hydrogen bond acceptor. It is likely to form weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings or methyl group of neighboring molecules. uni-regensburg.de These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal structure.

Pi-Pi Stacking: The presence of both a phenyl ring and a pyridine ring makes π-π stacking a highly probable and significant interaction in the crystal packing of this compound. nih.gov These interactions can occur in several geometries:

Face-to-Face: Where the planes of the aromatic rings are parallel and stacked on top of each other, often with a slight offset. nih.gov

Edge-to-Face: Where the edge (C-H bonds) of one aromatic ring points towards the face (the π-system) of another.

The interplay between the phenyl and pyridine rings can lead to specific phenyl-pyridine π-stacking arrangements, which are crucial in the crystal engineering of such compounds. rsc.orgresearchgate.net These stacking interactions, along with weaker van der Waals forces and potential C-H···O hydrogen bonds, would combine to create a stable, three-dimensional crystalline architecture.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the computational and theoretical investigations of This compound that adheres to the strict outline provided.

The required sections on Quantum Chemical Calculations, Molecular Dynamics Simulations, and QSAR/Pharmacophore Modeling necessitate specific research findings, data tables, and detailed analyses that have been published on this particular compound. The searches conducted did not yield specific studies performing Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Electrostatic Potential Surface (ESP) analysis, Molecular Dynamics (MD) simulations, or Quantitative Structure-Activity Relationship (QSAR) modeling for this compound.

To provide a scientifically accurate and informative article as requested, published research focusing explicitly on this molecule is essential. Without such dedicated studies, generating content for the specified outline would involve speculation or the use of data from related but different compounds, which would violate the core instructions of focusing solely on this compound.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 3 Acetylpyridine

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling[25] (Focused on theoretical predictions, not clinical outcomes)

Virtual Screening Methodologies based on Theoretical Models

Virtual screening has emerged as a powerful computational tool in drug discovery and materials science to identify promising lead compounds from large chemical libraries. In the context of 5-(Phenyl)-3-acetylpyridine and its derivatives, theoretical models form the foundation of virtual screening campaigns, enabling the rapid and cost-effective prediction of their potential biological activity or material properties. These methodologies are broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) leverages the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a library of compounds related to this compound, this approach would involve the generation of 3D molecular structures and the calculation of various molecular descriptors. These descriptors, which can include steric, electronic, and hydrophobic properties, are then used to compare the library compounds to a known active reference molecule. Pharmacophore modeling, a key LBVS technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model for a target of interest could be developed based on the structure of this compound, and then used to screen large databases for molecules that match this spatial arrangement of features.

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of a biological target, such as a protein or enzyme. Molecular docking is the most prominent SBVS method. In a hypothetical study involving this compound, a library of its derivatives would be computationally "docked" into the binding site of a target protein. A scoring function is then used to estimate the binding affinity of each compound, ranking them based on their predicted ability to interact favorably with the target. These scoring functions typically account for forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The results of such a screening could identify derivatives of this compound with a high predicted affinity for a specific biological target.

The following interactive table illustrates a hypothetical dataset from a virtual screening of this compound derivatives against a protein target, showcasing typical data generated.

Derivative IDDocking Score (kcal/mol)Predicted Hydrogen BondsKey Interacting Residues
5-phenyl-3-acetylpyridine-7.21TYR82
4-chloro-5-phenyl-3-acetylpyridine-8.12TYR82, LYS120
5-(4-hydroxyphenyl)-3-acetylpyridine-8.53TYR82, LYS120, ASP124
5-phenyl-3-(1-aminoethyl)pyridine-7.82ASP124, SER125

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of transient species like transition states. For this compound, theoretical investigations can elucidate the feasibility of different synthetic routes and predict the outcomes of chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. By applying DFT calculations, researchers can construct a potential energy surface (PES) for a given reaction involving this compound. The PES maps the energy of the system as a function of the geometric arrangement of the atoms, revealing the most likely path from reactants to products. This path includes energy minima corresponding to stable intermediates and saddle points representing transition states.

The characterization of a transition state is a critical aspect of these studies. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. Computational methods can precisely locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. For instance, in a hypothetical study of the synthesis of a derivative of this compound, DFT calculations could be used to compare different reaction pathways and identify the one with the lowest activation barrier, thus suggesting the most efficient synthetic route.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the desired reactants and products. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ensuring that it leads to the correct energy minima on the PES.

Below is an interactive data table presenting hypothetical computational data for a proposed reaction involving this compound, illustrating the type of information that can be obtained from such studies.

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Step 1: Nucleophilic Addition5-phenyl-3-acetylpyridine + CH3MgBrTS1Intermediate 112.5-8.2
Step 2: ProtonationIntermediate 1 + H2OTS2Final Product5.3-25.1

Chemical Reactivity, Derivatization, and Functionalization of 5 Phenyl 3 Acetylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, though the reactivity of the two aromatic rings in 5-(phenyl)-3-acetylpyridine differs significantly. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack compared to benzene (B151609). researchgate.netnih.gov Furthermore, the acetyl group at the 3-position, being an electron-withdrawing group, further deactivates the pyridine ring towards electrophiles. researchgate.net Consequently, electrophilic substitution on the pyridine ring of this compound is expected to be challenging and require harsh reaction conditions. If substitution were to occur, it would likely be directed to the positions meta to the acetyl group (positions 2, 4, and 6), though the directing influence of the phenyl group at position 5 would also play a role.

In contrast, the phenyl ring is more amenable to electrophilic aromatic substitution. The pyridyl substituent is a deactivating group, directing incoming electrophiles to the meta position. The acetyl group on the pyridine ring also exerts a deactivating, meta-directing influence on the phenyl ring, albeit to a lesser extent. Therefore, electrophilic attack on the phenyl ring is predicted to occur primarily at the meta-positions (3' and 5') relative to the point of attachment to the pyridine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. nih.govwikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingPredicted Position of SubstitutionRationale
Pyridine RingPositions 2, 4, 6Deactivating effect of the nitrogen atom and the meta-directing acetyl group.
Phenyl RingPositions 3', 5'Deactivating and meta-directing effect of the pyridyl substituent.

Nucleophilic Additions and Substitutions at the Acetyl Moiety

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to nucleophilic attack. This reactivity allows for a variety of transformations to modify this functional group.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon to form tertiary alcohols after acidic workup. wisc.eduyoutube.com This reaction is a powerful tool for introducing new carbon-carbon bonds and creating more complex molecular architectures.

Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into an alkene. By reacting this compound with a phosphorus ylide, the oxygen atom of the acetyl group is replaced by the carbon group of the ylide, forming a C=C double bond.

Formation of Imines and Related Derivatives: The acetyl group can undergo condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Reductions and Oxidations of Functional Groups

The functional groups of this compound can be selectively reduced or oxidized to generate new derivatives.

Reduction of the Acetyl Group:

To an Alcohol: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity.

To an Ethyl Group: Complete reduction of the carbonyl to a methylene group can be achieved through methods like the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). wikipedia.orgbyjus.commasterorganicchemistry.com

Oxidation of the Acetyl Group:

Baeyer-Villiger Oxidation: This reaction employs peroxy acids to convert the ketone into an ester. organic-chemistry.orgwikipedia.orgnrochemistry.com The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion. In the case of this compound, the phenylpyridyl group is expected to migrate preferentially over the methyl group, yielding the corresponding acetate (B1210297) ester.

Heterocyclic Ring Transformations and Rearrangements

The core heterocyclic structure of this compound can be utilized as a scaffold for the synthesis of more complex, fused heterocyclic systems. For instance, multicomponent reactions involving 3-acetylpyridine (B27631) have been shown to produce bipyridinyl derivatives as well as fused pyran, thiopyran, and pyrimidine (B1678525) systems. nih.gov These transformations often proceed through the reaction of the acetyl group with other reagents containing active methylene groups.

One notable example is the ternary condensation of 3-acetylpyridine with aromatic aldehydes and malononitrile in the presence of ammonium (B1175870) acetate, which yields 2,3'-bipyridinyl derivatives. nih.gov It is plausible that this compound could undergo similar transformations, leading to the formation of novel polycyclic aromatic compounds.

Furthermore, the acetyl group can be a precursor for the construction of other heterocyclic rings. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole rings. ijtsrd.commdpi.com Similarly, reaction with hydroxylamine can yield isoxazole derivatives. researchgate.netnih.gov

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs of this compound is a key strategy in medicinal chemistry to explore and optimize the biological activity of a lead compound. SAR studies rely on the systematic modification of different parts of the molecule and observing the effect on its biological properties.

Modification of the Phenyl Substituent

The phenyl ring offers a versatile platform for introducing a wide range of substituents to probe steric, electronic, and hydrophobic interactions.

Palladium-Catalyzed Cross-Coupling Reactions: For analogs where the phenyl ring is substituted, a common synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. wikipedia.org These reactions would typically start with a halogenated 3-acetylpyridine, which is then coupled with a substituted phenylboronic acid (Suzuki) or a terminal alkyne (Sonogashira).

Direct Functionalization: As discussed in section 5.1, direct electrophilic aromatic substitution on the phenyl ring can be used to introduce substituents, primarily at the meta-positions.

Table 2: Examples of Synthetic Strategies for Phenyl Ring Modification

ReactionReagentsPotential Modification
Suzuki CouplingSubstituted phenylboronic acid, Pd catalyst, baseIntroduction of various substituted phenyl rings.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, baseIntroduction of alkynyl-substituted phenyl rings.
NitrationHNO₃, H₂SO₄Introduction of a nitro group.
HalogenationX₂, Lewis acid (e.g., FeX₃)Introduction of a halogen atom (Cl, Br).

Modification of the Acetyl Substituent

The acetyl group is another key site for modification to explore its role in biological activity.

Aldol (B89426) and Claisen-Schmidt Condensations: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in aldol-type reactions with aldehydes or ketones to extend the carbon chain. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, can be used to synthesize chalcone derivatives. researchgate.netresearchgate.net

Formation of Heterocycles: As mentioned in section 5.4, the acetyl group is a key functional handle for the construction of various heterocyclic rings, such as pyrazoles and isoxazoles, which can significantly alter the pharmacological profile of the parent molecule.

Functionalization of the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system. This electronic nature is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring. The presence of the electron-withdrawing acetyl group at the 3-position further deactivates the ring. This inherent electronic property dictates the reactivity and the types of functionalization reactions that can be successfully applied to the pyridine core of the molecule. Key strategies for its modification include metal-catalyzed cross-coupling reactions, direct C-H functionalization, and, to a lesser extent, classical electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally challenging. The ring's electron-deficient character makes it significantly less nucleophilic than benzene, and therefore less reactive towards electrophiles. minia.edu.egmsu.edu The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring by introducing a positive charge. msu.edu For this compound, both the pyridine nitrogen and the meta-positioned acetyl group are deactivating, making electrophilic attack highly unfavorable.

Reactions such as nitration or halogenation, if achievable, would require harsh conditions and are expected to proceed slowly. msu.edureddit.com The substitution pattern would be directed primarily by the pyridine nitrogen to the C-3 position (which is already substituted) and C-5 position (also substituted). Therefore, any potential electrophilic attack would be directed to the remaining C-2, C-4, or C-6 positions, though with significant difficulty.

Table 1: General Conditions for Electrophilic Aromatic Substitution on Deactivated Pyridines

Reaction Reagents & Conditions Expected Product Position
Nitration HNO₃ / H₂SO₄, high temperature C-2, C-4, or C-6
Halogenation X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, AlCl₃) C-2, C-4, or C-6

| Sulfonation | Fuming H₂SO₄ (SO₃), high temperature | C-2, C-4, or C-6 |

Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This type of reaction is particularly efficient if a good leaving group, such as a halide, is present at a position activated by an electron-withdrawing group. For a derivative like 2-chloro-5-phenyl-3-acetylpyridine, the chlorine atom at the 2-position is activated for displacement by nucleophiles. The acetyl group and the ring nitrogen help to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. masterorganicchemistry.comck12.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. youtube.com

Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Halogenated this compound Derivative

Starting Material Nucleophile Typical Conditions Product
2-Chloro-5-phenyl-3-acetylpyridine Sodium methoxide (NaOMe) Methanol, heat 2-Methoxy-5-phenyl-3-acetylpyridine
2-Chloro-5-phenyl-3-acetylpyridine Ammonia (NH₃) or an amine (R-NH₂) Solvent, heat 2-Amino-5-phenyl-3-acetylpyridine

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent the most versatile and widely used methods for the functionalization of pyridine rings. libretexts.org These reactions typically involve a halogenated pyridine derivative (e.g., bromo- or chloro-substituted) and a coupling partner, catalyzed by a transition metal complex, most commonly palladium. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds. libretexts.orgtcichemicals.com Starting from a halogenated derivative such as 2-bromo-5-phenyl-3-acetylpyridine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. The reaction proceeds by the palladium-catalyzed coupling of the halo-pyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. harvard.edunih.gov

Table 3: Example of Suzuki-Miyaura Coupling

Component Example
Substrate 2-Bromo-5-phenyl-3-acetylpyridine
Coupling Partner 4-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Dioxane/water, Toluene, or DMF

| Product | 2-(4-Methoxyphenyl)-5-phenyl-3-acetylpyridine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This method is used to synthesize aryl amines from aryl halides. nih.govresearchgate.net Using a halo-derivative of this compound, various primary or secondary amines can be coupled to the pyridine ring. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.org

Table 4: Example of Buchwald-Hartwig Amination

Component Example
Substrate 2-Bromo-5-phenyl-3-acetylpyridine
Coupling Partner Morpholine
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand BINAP, XPhos, or other bulky phosphine ligands
Base NaOt-Bu or K₃PO₄
Solvent Toluene or Dioxane

| Product | 5-Phenyl-2-(morpholin-4-yl)-3-acetylpyridine |

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings, as it avoids the need for pre-functionalization (e.g., halogenation). bohrium.comresearchgate.net These methods involve the transition-metal-catalyzed cleavage of a C-H bond and the subsequent formation of a new C-C or C-X bond. nih.gov

For pyridine derivatives, regioselectivity can be controlled by the choice of catalyst and directing groups. nih.gov In the case of this compound, the C-H bonds at the 2-, 4-, and 6-positions are potential sites for functionalization. Research on the C-H functionalization of 3-acetylpyridine has shown that alkenylation can occur at the C-5 position, although in low yield. nih.gov For the title compound, the C-5 position is blocked by the phenyl group, suggesting that functionalization would be directed to the other available positions, likely favoring the positions ortho to the nitrogen (C-2 and C-6) under many catalytic conditions. sci-hub.se

Table 5: Potential Direct C-H Functionalization Reactions

Reaction Type Reagents & Catalyst Potential Product
Arylation Aryl halide, Pd catalyst (e.g., Pd(OAc)₂) 2-Aryl-5-phenyl-3-acetylpyridine
Alkenylation Alkene, Rh or Ru catalyst 2-Alkenyl-5-phenyl-3-acetylpyridine

| Alkylation | Alkyl halide, appropriate catalyst system | 2-Alkyl-5-phenyl-3-acetylpyridine |

Coordination Chemistry and Metallosupramolecular Architectures Involving 5 Phenyl 3 Acetylpyridine

5-(Phenyl)-3-acetylpyridine as a Ligand in Transition Metal Complexes

This compound is a versatile ligand capable of forming stable complexes with a wide range of transition metals. Its electronic properties are influenced by the electron-withdrawing acetyl group and the π-system of the phenyl substituent, modulating the basicity of the pyridine (B92270) nitrogen. This unique combination makes it a candidate for creating complexes with tailored electronic, magnetic, and catalytic properties.

The synthesis of metal complexes with this compound typically follows established coordination chemistry protocols. The general approach involves the reaction of the ligand with a suitable metal salt, such as a halide, acetate (B1210297), or perchlorate, in an appropriate solvent. The stoichiometry of the reactants, temperature, and reaction time are controlled to isolate the desired product. For instance, reacting this compound with a metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂) in a 2:1 ligand-to-metal ratio in a solvent like ethanol (B145695) or acetonitrile (B52724) often yields complexes of the type [M(L)₂Cl₂].

Characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To verify the coordination of the ligand to the metal center by observing shifts in characteristic vibrational frequencies, particularly the C=O and C=N stretching bands.

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure and environment upon coordination.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

The synthesis of related transition metal complexes with ligands derived from 2-acetylpyridine (B122185) has been extensively reported, providing a framework for understanding the formation of complexes with its 3-acetyl isomer. These studies confirm that complexes with varying compositions can be prepared depending on the reaction conditions and the specific metal ion used.

This compound possesses two primary donor sites: the pyridine nitrogen atom (N) and the acetyl oxygen atom (O). This allows for several potential coordination modes.

Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This is common when strong competing ligands are present or when steric hindrance prevents the acetyl group from approaching the metal.

Bidentate Chelation: The ligand can act as a bidentate, N,O-chelating agent, coordinating through both the pyridine nitrogen and the carbonyl oxygen. This forms a stable five-membered chelate ring, which is a common coordination pattern for 2-acetylpyridine and its derivatives. This chelation mode is highly probable for this compound as well.

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, although this is less common for simple acetylpyridines.

The resulting coordination geometry is dependent on the metal ion's size, oxidation state, and electronic configuration, as well as the number of coordinated ligands. Common geometries include:

Octahedral: For six-coordinate complexes, such as [M(L)₂(X)₂] where X is a monodentate ligand like water or a halide.

Square Planar or Tetrahedral: For four-coordinate complexes, typically observed with d⁸ metals like Ni(II), Pd(II), and Pt(II) or d¹⁰ metals like Zn(II), respectively.

The crystal structure of a related octanuclear copper complex containing 3-phenyl-5-(2-pyridyl)pyrazolate ligands demonstrates a dual coordination mode where the ligand acts in both a chelating and bridging fashion, highlighting the versatility of phenyl-substituted pyridine ligands in forming complex architectures.

The electronic and magnetic properties of complexes containing this compound are dictated by the nature of the central metal ion and the coordination environment.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Coordination to a metal ion typically leads to a shift in the vibrational frequencies of the ligand. The C=N stretching vibration of the pyridine ring is expected to shift to a higher frequency, while the C=O stretching vibration of theacetyl group shifts to a lower frequency upon bidentate chelation. This shift is a strong indicator of the carbonyl oxygen's involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are generally characterized by two types of transitions. Ligand-centered (π→π*) transitions are typically observed in the ultraviolet region. In the visible region, d-d transitions and metal-to-ligand charge transfer (MLCT) bands may appear. The color of the complexes is a direct result of these electronic transitions. For instance, complexes of d-block elements often exhibit colors due to the absorption of light, which promotes electrons between d orbitals of different energy levels.

Interactive Data Table: Expected IR Spectral Shifts in this compound Metal Complexes
Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Change upon Coordination
Pyridine C=N Stretch~1580>1580Shift to higher frequency
Acetyl C=O Stretch~1690<1690Shift to lower frequency
Metal-Nitrogen (M-N)-~400-500Appearance of new band
Metal-Oxygen (M-O)-~300-400Appearance of new band

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired d-electrons in the metal center. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. The effective magnetic moment (µ_eff) can be measured experimentally (e.g., using a Gouy balance or SQUID magnetometer) and provides insight into the spin state of the metal ion. For example, an octahedral Co(II) (d⁷) complex can be either high-spin (3 unpaired electrons) or low-spin (1 unpaired electron), leading to significantly different magnetic moments. Studies on related pyrazolone (B3327878) phenylhydrazone complexes show that Mn(II), Co(II), and Ni(II) typically form high-spin octahedral complexes with magnetic moments around 5.6, 4.5, and 2.9 B.M., respectively.

Applications of this compound Metal Complexes in Catalysis

Transition metal complexes bearing pyridine-based ligands are widely used as catalysts in organic synthesis. The electronic and steric properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity.

Complexes of this compound are potential candidates for homogeneous catalysis. Palladium and nickel complexes, in particular, are known to be highly effective in C-C cross-coupling reactions.

Cross-Coupling Reactions: The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is frequently catalyzed by palladium complexes with N-donor ligands. A Pd(II) complex of this compound could serve as a precatalyst, which, under reaction conditions, is reduced to a catalytically active Pd(0) species that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The phenyl substituent on the pyridine ring can enhance the stability and activity of the catalyst through electronic effects. Research on a unique octanuclear copper complex with 3-phenyl-5-(2-pyridyl)pyrazolate ligands has demonstrated high activity in the oxidation of alkanes and alcohols, underscoring the catalytic potential of metal complexes with phenyl-substituted pyridine scaffolds.

Hydrogenation Reactions: Manganese, ruthenium, and iridium complexes are known to catalyze the hydrogenation of various substrates, including N-heterocycles. A complex of this compound with one of these metals could potentially catalyze the selective hydrogenation of unsaturated bonds. The reaction often proceeds via metal-ligand cooperation or outer-sphere mechanisms.

Interactive Data Table: Representative Conditions for a Suzuki Cross-Coupling Reaction
ParameterConditionPurpose
Catalyst[Pd(5-phenyl-3-acetylpyridine)₂Cl₂]Precatalyst providing the active Pd(0) species
SubstratesAryl halide, Arylboronic acidCoupling partners
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid and neutralizes acid byproduct
SolventToluene, Dioxane, DMF/WaterSolubilizes reactants and facilitates the reaction
Temperature80-120 °CProvides energy to overcome activation barriers

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. This can be overcome by immobilizing the metal complex onto a solid support, a process known as heterogenization.

Complexes of this compound can be anchored to various insoluble supports, such as silica, alumina, polymers, or metal-organic frameworks (MOFs). This can be achieved by modifying the ligand with a functional group that can covalently bond to the support material. The resulting supported catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. These materials could find applications in continuous flow reactors and more sustainable chemical processes, such as the catalytic hydrogenation of nitriles or other functional groups.

Self-Assembly and Supramolecular Architectures

Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available scientific literature detailing the use of this compound as a linker molecule in the synthesis of Metal-Organic Frameworks or coordination polymers. The structural characteristics of this compound, featuring a single nitrogen donor on the pyridine ring and a carbonyl group, may present challenges for the formation of stable, porous, and crystalline extended networks typically associated with MOFs. The bulky phenyl substituent could also introduce steric hindrance, potentially impeding the formation of ordered polymeric structures.

Discrete Supramolecular Cages and Catenanes

No published research could be found that describes the incorporation of this compound into the structure of discrete supramolecular cages or catenanes. The synthesis of such molecules relies on precise control over coordination angles and the number of binding sites on the organic ligands to direct the self-assembly process towards closed, well-defined architectures. The specific geometry and coordination properties of this compound may not be conducive to the formation of these intricate topological structures.

Biological Activity and Molecular Interaction Studies of 5 Phenyl 3 Acetylpyridine Strictly in Vitro and Theoretical, No Clinical Data

Investigation of Receptor Binding and Enzyme Inhibition Profiles (In vitro biochemical assays)

In vitro biochemical assays are crucial for elucidating the direct molecular targets of a compound. For derivatives of the 5-phenyl-pyridine scaffold, these studies have identified specific interactions with various proteins and enzymes, providing a foundational understanding of their mechanisms of action.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real time. google.comgoogle.com It measures changes in the refractive index on a sensor surface as an analyte flows over it, allowing for the quantitative analysis of binding affinity and kinetics between a ligand (such as a small molecule inhibitor) and a protein target. google.comnih.gov This method is instrumental in drug discovery for validating targets and characterizing binding events. google.com

While specific SPR studies on 5-(phenyl)-3-acetylpyridine are not widely documented, the utility of this technique has been demonstrated for structurally related heterocyclic compounds. For instance, a study on a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives used SPR to confirm binding selectivity. One compound, 6A , was shown to bind specifically to the Ligand-Binding Domain (LBD) of Retinoid X receptor alpha (RXRα), with no significant binding observed for other nuclear receptors like ERα-LBD, PPARγ-LBD, or TR3-LBD, thereby validating its target specificity. nih.gov This exemplifies how SPR is applied to confirm the direct and selective interaction of a compound with its intended protein target, a critical step in preclinical drug development.

Enzyme kinetic studies are fundamental in determining the potency of an inhibitor. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, is a standard metric. bohrium.com Research on various derivatives of the 5-phenyl-pyridine framework has demonstrated significant inhibitory activity against a range of enzymes implicated in different diseases.

Derivatives of 5-phenyl-pyridine have shown potent activity as inhibitors of Protein Kinase C theta (PKCθ), an enzyme involved in T-cell activation and a target for inflammatory diseases. nih.gov A series of 2-alkenyl thieno[2,3-b]pyridine (B153569) amides were found to be exceptionally potent and selective inhibitors of PKCθ, with one compound exhibiting an IC50 of 3.8 nM. researchgate.net Further optimization of a pyrazolopyridine series led to compounds with high affinity, including one with a Ki of 4 nM for PKCθ. nih.gov

In the context of cancer, derivatives have been identified as inhibitors of key signaling kinases. Nicotinonitrile-coumarin hybrids have demonstrated potent inhibition of acetylcholinesterase (AChE), with one derivative showing an IC50 of 13 nM. ekb.eg Other nicotinonitrile hybrids have shown excellent inhibition of Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 0.6 µM and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 3.6 µM, which is more potent than the reference drug sorafenib. ekb.eg

Additionally, phenylpyrimidine derivatives have been developed as non-hydroxamate inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), with several compounds showing IC50 values around 100 nM. nih.gov In the realm of metabolic disorders, various pyridine (B92270) derivatives have been reported to inhibit enzymes like α-amylase (IC50 = 56.043 µg/mL) and α-glucosidase (IC50 = 55.6 µM), showing potential for managing diabetes. jchemrev.com The table below summarizes the enzyme inhibitory activities of various compounds related to the this compound scaffold.

Compound Class/DerivativeTarget EnzymeReported IC50/Ki ValueReference
2-Alkenyl thieno[2,3-b]pyridine amideProtein Kinase C theta (PKCθ)3.8 nM (IC50) researchgate.net
Pyrazolopyridine derivativeProtein Kinase C theta (PKCθ)4 nM (Ki) nih.gov
4-Anilino-3-cyano-5-phenyl pyridine derivativeEpidermal Growth Factor Receptor (EGFR)0.6 µM (IC50) ekb.eg
3-Cyanopyridine-sulfonamide hybridVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)3.6 µM (IC50) ekb.eg
5-Phenylpyrimidine-2,4,6-trione derivativeTumor Necrosis Factor-alpha Converting Enzyme (TACE)~100 nM (IC50) nih.gov
Functionalized dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridineα-Amylase56.043 µg/mL (IC50) jchemrev.com
2-Amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrileα-Glucosidase55.6 µM (IC50) jchemrev.com
3-Substituted-4-phenylpyridine derivative (Compound 6)Cholesterol 24-hydroxylase (CH24H)8.1 nM (IC50) acs.org

Cell-Based Biological Screening (In vitro cell culture studies)

Cell-based assays provide a more complex biological system to evaluate a compound's activity, offering insights into its effects on cellular processes like proliferation, viability, and response to pathogens or inflammatory stimuli.

Derivatives based on the 5-phenyl-pyridine scaffold have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. These studies highlight the potential of this chemical class in oncology research.

One notable study on substituted pyridine derivatives identified a compound, 14a , which showed potent activity against several cancer cell lines. acs.org It recorded IC50 values of 16 ± 2 nM against the colon cancer cell line RKOP 27 and 25 ± 2.6 nM against the large-cell lung cancer cell line NCIH 460. acs.org The same study found that normal peripheral blood mononuclear cells (PBMCs) were significantly less affected, suggesting a degree of selectivity for cancer cells. acs.org

Another series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas also exhibited strong anticancer effects. nih.gov Compound 5l from this series was particularly active against the non-small cell lung cancer A549 line (IC50 = 3.22 ± 0.2 µM) and the colon cancer HCT-116 line (IC50 = 2.71 ± 0.16 µM), with potency comparable to the standard drug Doxorubicin. nih.gov Further investigation revealed that this compound induced apoptosis and caused cell cycle arrest in HCT-116 cells. nih.gov

The structural features of these derivatives play a key role in their activity. Studies have shown that the presence and position of groups like -OH and -OMe can enhance antiproliferative effects, whereas bulky groups or halogens may decrease activity. researchgate.netmdpi.com The table below presents a summary of the antiproliferative activities of selected pyridine derivatives.

Compound/Derivative SeriesCancer Cell LineReported IC50 ValueReference
Compound 14a (Substituted Pyridine)RKOP 27 (Colon Cancer)16 ± 2 nM acs.org
NCIH 460 (Large-Cell Lung Cancer)25 ± 2.6 nM acs.org
HeLa (Cervical Cancer)127 ± 25 nM acs.org
SKMEL 28 (Melanoma)255 ± 2 nM acs.org
U937 (Myeloid Leukemia)422 ± 26 nM acs.org
Compound 5l (1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea)HCT-116 (Colon Cancer)2.71 ± 0.16 µM nih.gov
A549 (Non-Small Cell Lung Cancer)3.22 ± 0.2 µM nih.gov
Benzothiazole derivative (53)Various Cancer Cells1.2–2.0 µM researchgate.net
p-Hydroxy substituted derivative (13)Various Cancer Cells1.45–4.25 μM researchgate.net
Nicotinamide derivative (32)HCT-116 (Colon Cancer)9.3 µM semanticscholar.org

The pyridine core is a constituent of many compounds exhibiting antimicrobial properties. In vitro screening of various derivatives has identified candidates with activity against both bacteria (Gram-positive and Gram-negative) and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure for this activity.

A study of imidazo[4,5-c] and [4,5-b]pyridine derivatives found several compounds with promising antibacterial and antifungal effects. nih.gov Specifically, compounds 2g, 2h, 4a, and 4b displayed low MIC values, ranging from 4 to 8 µg/mL, against a panel of microbes including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Candida albicans. nih.gov

Other research has also highlighted the broad-spectrum potential of pyridine derivatives. Substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide were active against B. subtilis, S. aureus, P. aeruginosa, and E. coli, with MIC values as low as 6.25 µg/mL. nih.gov These compounds also showed high antifungal activity against C. albicans (MIC = 12.5 µg/mL). nih.gov Furthermore, a series of C-2 and C-6 substituted pyridines showed a wide range of activity against S. aureus, S. mutans, P. aeruginosa, and C. albicans, with MICs generally in the 37.5-232 µg/mL range. researchgate.net The data below summarizes these antimicrobial findings.

Compound Class/DerivativeMicroorganismReported MIC (µg/mL)Reference
Imidazo[4,5-c] and [4,5-b]pyridines (2g, 2h, 4a, 4b)Staphylococcus aureus4–8 nih.gov
MRSA4–8 nih.gov
Escherichia coli4–8 nih.gov
Candida albicans4–8 nih.gov
Substituted Mannich bases (12, 15, 16, 17)Bacillus subtilis / Staphylococcus aureus6.25–12.5 nih.gov
Pseudomonas aeruginosa / Escherichia coli6.25–12.5 nih.gov
Candida albicans / Candida glabrata12.5 nih.gov
2-(Methyldithio)pyridine-3-carbonitrileBacterial Strains (various)0.5–64 nih.gov
2-(Methyldithio)pyridine-3-carbonitrileCandida species0.25–2 nih.gov
Pyran, Pyridine, and Thiazolopyridine seriesBacteria and Fungi (various)High Activity (MIC not specified) bohrium.com

Chronic inflammation is a key factor in numerous diseases. Cell-based models, particularly using macrophage cell lines like RAW264.7 stimulated with lipopolysaccharide (LPS), are standard for screening compounds for anti-inflammatory properties. Derivatives of the phenyl-pyridine scaffold have been shown to modulate key inflammatory pathways.

One study identified a pyrimidine (B1678525) derivative, compound 32 , that significantly reduced the levels of inflammatory factors like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 cells. rsc.org This compound also decreased reactive oxygen species (ROS) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. rsc.org The mechanism was linked to the inhibition of the TLR4/NF-κB signaling pathway. rsc.org

Similarly, a novel imidazo[1,2-a]pyridine (B132010) derivative, MIA , was found to decrease nitrite (B80452) production in LPS-induced breast and ovarian cancer cell lines, an effect that was enhanced by co-administration with curcumin. nih.gov The anti-inflammatory effect was attributed to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov MIA also increased the expression of IκBα, an inhibitor of NF-κB, thereby preventing its degradation. nih.gov

Other studies have also reported the ability of related compounds to suppress the production of pro-inflammatory cytokines. One nicotinamide-based derivative was shown to decrease TNF-α and IL-6 levels by 66.42% and 57.34%, respectively. semanticscholar.org Another compound, andrographolide, inhibited LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) with IC50 values ranging from 6.4 to 36.7 µM in RAW264.7 cells. nih.gov These findings collectively indicate that the phenyl-pyridine framework is a promising starting point for developing agents that can modulate cellular inflammatory responses.

Compound Class/DerivativeCell ModelKey In Vitro FindingsReference
Pyrimidine derivative (Compound 32)RAW264.7 macrophagesReduced levels of IL-6, TNF-α, ROS, iNOS, and COX-2. Inhibited TLR4/NF-κB pathway. rsc.org
Imidazo[1,2-a]pyridine derivative (MIA)MDA-MB-231 and SKOV3 cancer cellsDecreased nitrite production. Modulated STAT3/NF-κB/iNOS/COX-2 pathway. Increased IκBα expression. nih.gov
Nicotinamide derivative (Compound 32)HCT-116 and HepG-2 cellsDecreased TNF-α by 66.42% and IL-6 by 57.34%. semanticscholar.org
Thienopyridine derivativesRAW264.7 macrophagesInhibited NO production with IC50 values ranging from 11.2 to 24.1 µM. researchgate.net
AndrographolideRAW264.7 macrophagesInhibited NO and PGE2 production (IC50 = 6.4–36.7 µM). nih.gov

Molecular Docking and Dynamics Simulations of Compound-Biomolecule Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential interactions between small molecules and biological targets at an atomic level. These theoretical studies provide insights into binding affinities, conformational stability, and key intermolecular interactions, guiding the rational design of new therapeutic agents based on the this compound scaffold.

Molecular Docking Studies: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-acetylpyridine (B27631), this technique has been applied to various biological targets.

In a study targeting the main protease (Mpro) of the SARS-CoV-2 virus, a series of thiazole-clubbed pyridine scaffolds synthesized from 3-acetylpyridine were evaluated. nih.gov Docking simulations were performed to understand the binding interactions within the active site of the Mpro enzyme. The results indicated that the pyridine derivatives could fit into the binding pocket, forming crucial interactions with key amino acid residues. nih.gov

Another investigation focused on chiral pyridine-3,5-bis-peptides derived from 2-acetylpyridine (B122185) and 3-acetylpyridine as potential anticancer agents targeting Lactate Dehydrogenase-A (LDHA), an enzyme often overexpressed in cancer cells. mdpi.comresearchgate.net The synthesized compounds were docked into the active site of LDHA to predict their binding modes. The most active compound, N³,N⁵-Bis{1-[(4-methyl-1-oxo-1-(2-(1-(pyridin-3-yl)ethylidene)hydrazinyl)pentan-2-yl)-amino]-1-oxo-3-phenylpropan-2-yl}pyridine-3,5-dicarboxamide (4b) , demonstrated significant binding affinity. mdpi.com The docking analysis revealed that the pyridine nitrogen and amide carbonyl groups were involved in forming hydrogen bonds with amino acid residues in the LDHA binding pocket, helping to stabilize the complex. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-biomolecule complex, assessing its stability and behavior over time in a simulated physiological environment. imtm.czepfl.ch These simulations can validate docking poses and offer deeper insights into the nature of the interactions. imtm.cz

For pyridine-based derivatives, MD simulations have been used to assess their behavior within lipid bilayers, which is crucial for understanding interactions with membrane-associated proteins like Protein Kinase C (PKC). nih.gov In simulations of novel pyridine-based PKC agonists, the compounds were embedded in a 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-l-serine (SDPS) lipid bilayer solvated with water. nih.gov The analysis of the simulation trajectories, which extended over 1.5 microseconds, focused on parameters such as the positioning of the molecule, the number of hydrogen bonds with water and lipids, and the solvent-accessible surface area (SASA) of key functional groups. nih.gov These simulations confirmed that the compounds adopted stable conformations within the membrane, a prerequisite for their biological activity. nih.gov

The binding free energies of ligand-protein complexes are often calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.govimtm.cz This calculation provides a more quantitative estimate of binding affinity than docking scores alone. For the thiazole-clubbed pyridine derivatives targeting SARS-CoV-2 Mpro, MM-GBSA calculations were performed on the simulation trajectories to rank the compounds based on their predicted binding free energies. nih.gov

ParameterDescriptionApplication ExampleSource(s)
Docking Score Predicts the binding affinity and orientation of a ligand in a protein's active site.Used to evaluate pyridine derivatives against SARS-CoV-2 Mpro and Lactate Dehydrogenase-A (LDHA). nih.gov, mdpi.com
MD Simulation Time The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs), to observe the dynamic behavior of the complex.Simulations of pyridine-based agonists in a lipid bilayer were run for 1.6 to 1.7 µs to ensure proper equilibration. nih.gov
Binding Free Energy (MM-GBSA) A post-processing calculation on MD trajectories to estimate the free energy of binding of a ligand to a protein.Calculated for thiazole-clubbed pyridine derivatives to refine binding predictions with SARS-CoV-2 Mpro. nih.gov, imtm.cz
Solvent-Accessible Surface Area (SASA) Measures the surface area of a molecule that is accessible to a solvent, indicating how functional groups may interact with the environment.Analyzed for the hydroxy groups of pyridine-based compounds to understand their orientation at the lipid-water interface. nih.gov
Hydrogen Bond Analysis Identifies and quantifies the hydrogen bonds formed between the ligand and the target or solvent molecules over time.Key interactions identified for pyridine derivatives with LDHA and within lipid bilayers. nih.gov, mdpi.com

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, in vitro biological data has enabled the derivation of key SAR principles, particularly in the context of anticancer and antimicrobial activities.

SAR in Anticancer Activity: Several studies have explored how modifications to the phenyl-pyridine scaffold affect its antiproliferative activity against various cancer cell lines. A review of pyridine derivatives highlighted that the nature and position of substituents on the phenyl ring significantly impact cytotoxicity. mdpi.com For instance, in one series of compounds, the introduction of electron-withdrawing groups like chlorine (Cl) or fluorine (F) at the para-position of the phenyl ring resulted in potent antitumor activity. jst.go.jp

In a study focused on chiral pyridine-3,5-bis-peptides, a series of derivatives were synthesized from 3-acetylpyridine and tested against the MCF-7 breast cancer cell line. mdpi.com The results, summarized in the table below, provide a clear SAR profile. Compound 4b , with an unsubstituted pyridin-3-yl group, showed the highest potency (IC₅₀ = 8.12 µM). Comparing compounds 5a , 5b , and 5c , which feature a phenyl ring with different para-substituents, reveals a distinct trend. The unsubstituted phenyl derivative (5a ) was the least active, while the introduction of a chlorine atom (5b ) or a methoxy (B1213986) group (5c ) significantly enhanced the cytotoxic activity. mdpi.com This suggests that electronic and steric factors at this position play a crucial role in the interaction with the biological target.

CompoundR (Substituent on Phenyl Ring)IC₅₀ against MCF-7 (µM)Source(s)
5a H17.55 ± 0.27 mdpi.com
5b Cl8.87 ± 0.19 mdpi.com
5c OCH₃9.34 ± 0.21 mdpi.com
Reference Drugs
Cisplatin-13.34 ± 0.11 mdpi.com
Milaplatin-18.43 ± 0.13 mdpi.com

Similarly, the development of Nilotinib analogues starting from 3-acetyl pyridine provided further SAR insights. mdpi.com The synthesized compounds were evaluated for their ability to inhibit the proliferation of HepG2 cancer cells. The results indicated that the specific substitution pattern on the terminal phenyl ring was critical for activity, underscoring the potential to modulate cytostatic properties through targeted chemical modifications. mdpi.com

SAR in Antimicrobial Activity: The pyridine scaffold is also a common feature in compounds with antimicrobial properties. SAR studies have shown that specific substitutions can enhance potency against various pathogens. In a series of pyridine derivatives developed as potential anti-malarial agents, compounds with a hydroxyl, fluoro, or methoxy group at the para-position of the phenyl ring displayed remarkable activity against Plasmodium falciparum. tandfonline.com This enhancement was attributed to the potential of these groups to form hydrogen bonds with the target receptor. tandfonline.com Conversely, incorporating a bulky dimethylamino group at the same position led to a decrease in activity, highlighting the importance of substituent size and electronic properties. tandfonline.com

Emerging Applications and Material Science Contributions of 5 Phenyl 3 Acetylpyridine

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of novel organic materials is crucial for advancing OLED technology. Pyridine (B92270) derivatives, in general, are recognized for their potential as electron-transporting or emissive materials due to their electronic properties. However, specific research detailing the synthesis, characterization, and performance of 5-(Phenyl)-3-acetylpyridine as a component in OLEDs has not been reported. Consequently, there is no available data on its efficiency, luminance, or role as a host or dopant material in optoelectronic devices.

Role in Fluorescent Probes and Sensors

Fluorescent probes are powerful tools in chemical and biological sensing. The pyridine moiety is often incorporated into the molecular design of such sensors due to its ability to interact with various analytes, leading to changes in fluorescence. While the principle of using pyridine-based molecules as fluorescent probes is well-established, there are no specific studies that demonstrate the use of this compound for this purpose. Research detailing its fluorescence quantum yield, sensitivity, or selectivity towards specific ions or molecules is currently absent from the scientific literature.

Contributions to Polymer Chemistry and Advanced Materials

The incorporation of functional heterocyclic compounds into polymer backbones can impart desirable thermal, optical, or electronic properties to the resulting materials. Acetylpyridine has been mentioned as a potential starting material for condensation reactions in the synthesis of polypyridines doi.org. However, the specific use of this compound as a monomer or a functional side group in polymer chemistry has not been explored. There are no reports on polymers derived from this compound or its impact on the properties of advanced materials.

Advanced Analytical Methodologies for 5 Phenyl 3 Acetylpyridine in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating 5-(Phenyl)-3-acetylpyridine from complex mixtures and assessing its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful, albeit different, approaches to its analysis. cmbr-journal.com

HPLC is a highly suitable method for the analysis of this compound due to the compound's aromatic nature and polarity. A reversed-phase HPLC method is typically developed for the quantification and purity determination of such compounds. nih.gov

Method Development Considerations:

Column Selection: The choice of a stationary phase is critical. A C18 column is a common starting point for reversed-phase chromatography. nih.govnih.gov However, given the aromaticity of this compound, a Phenyl-bonded stationary phase can offer enhanced selectivity through π-π interactions between the column's phenyl groups and the analyte's aromatic rings. uhplcs.compreprints.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. nih.gov Acetonitrile (B52724) is a common organic solvent used, often in combination with a buffer like ammonium (B1175870) acetate (B1210297) to ensure consistent peak shape and retention time. nih.govpreprints.org An isocratic elution, where the mobile phase composition remains constant, can be effective, though a gradient elution may be necessary for separating impurities with different polarities. preprints.org

Detection: The presence of chromophoric groups (phenyl and pyridyl rings) makes UV detection a straightforward and sensitive choice. nih.gov A photodiode-array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment. preprints.org The selection of the monitoring wavelength would be based on the absorbance maximum of this compound.

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenyl and Pyridine (B92270) Derivatives

ParameterTypical SettingRationale
Column Reversed-Phase Phenyl (e.g., 150 mm x 4.6 mm, 5 µm) or C18Phenyl column provides specific π-π interactions for aromatic compounds; C18 offers general hydrophobic retention. nih.govuhplcs.com
Mobile Phase Acetonitrile / Ammonium Acetate Buffer (e.g., 20 mM, pH 4.0)Acetonitrile is a common organic modifier; buffer controls ionization and improves peak shape. nih.gov
Elution Mode Isocratic or GradientIsocratic is simpler for routine analysis; gradient is better for separating complex mixtures. preprints.org
Flow Rate 0.4 - 1.0 mL/minStandard flow rate for analytical columns to ensure good separation efficiency. preprints.org
Detection UV/Photodiode-Array (PDA)The aromatic structure allows for strong UV absorbance, enabling sensitive detection and identification. nih.govpreprints.org
Column Temperature 25-40 °CControlled temperature ensures reproducible retention times.

Direct GC-MS analysis of this compound can be challenging due to its relatively high boiling point and polarity. Therefore, analysis often requires derivatization to increase its volatility. However, for related, more volatile compounds like 3-acetylpyridine (B27631), direct GC-MS methods have been developed. researchgate.net

Analytical Approach:

Sample Preparation and Derivatization: For compounds that are not sufficiently volatile, derivatization is a necessary step. While no specific method for this compound is documented, general strategies for ketones could involve conversion to a more volatile oxime or hydrazone derivative. For direct analysis of similar compounds, liquid extraction procedures are employed for sample preparation. researchgate.net

GC Conditions: A common column for the analysis of semi-volatile organic compounds is a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). targetanalysis.grmdpi.com The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to effectively separate analytes. redalyc.orgnih.gov

Mass Spectrometry Detection: Mass spectrometry provides high sensitivity and specificity. cmbr-journal.com By operating in the selected ion monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of the analyte, significantly improving the limit of detection. researchgate.net

Table 2: Representative GC-MS Parameters for Analysis of Acetylpyridine and Related Compounds

ParameterTypical SettingRationale
Column Capillary, 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds. targetanalysis.grmdpi.com
Carrier Gas Helium at a constant flow of ~1 mL/minInert carrier gas standard for GC-MS applications. cmbr-journal.comredalyc.org
Oven Program e.g., Hold at 50°C for 2 min, ramp at 4°C/min to 230°C, hold for 10 minA temperature gradient ensures separation of compounds with different boiling points. redalyc.org
Injector Temp. 220-250 °CEnsures rapid volatilization of the sample upon injection. nih.gov
Detector Mass SpectrometerProvides structural information and allows for highly sensitive and selective detection. cmbr-journal.com
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. researchgate.net
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Full scan is used for identification; SIM is used for trace quantification. researchgate.net

Electrochemical Methods for Redox Behavior and Detection

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of molecules like this compound. The pyridine ring system is electrochemically active, and its behavior is influenced by attached functional groups. mdpi.comnumberanalytics.com

The electrochemical properties of pyridine derivatives are of significant interest for applications in catalysis and materials science. mdpi.comresearchgate.net The presence of both an electron-withdrawing acetyl group and a phenyl substituent on the pyridine ring of this compound will dictate its specific redox behavior. Studies on related pyridine derivatives show that they typically exhibit irreversible redox processes. mdpi.com The electron-withdrawing acetyl group is expected to increase the cathodic peak potential, making the compound harder to reduce compared to unsubstituted pyridine. mdpi.com

Electrochemical analysis would involve dissolving the compound in a suitable solvent (like acetonitrile) with a supporting electrolyte (such as tetrabutylammonium (B224687) hexafluorophosphate) and using a three-electrode system (working, counter, and reference electrodes). worktribe.com The resulting voltammogram would provide information on the reduction and oxidation potentials, offering insights into the molecule's electronic structure and its potential to participate in electron transfer reactions.

Spectrophotometric Quantification Methods in Chemical Systems

UV-Visible spectrophotometry is a widely accessible and effective method for the quantification of this compound, owing to the strong ultraviolet absorbance conferred by its aromatic rings and carbonyl group. mdpi.com

The quantification process involves two main steps:

Determination of Maximum Absorbance (λmax): A solution of the compound is scanned across a range of UV-Vis wavelengths to find the wavelength at which it absorbs light most strongly. This λmax is then used for all subsequent measurements to ensure maximum sensitivity. scirp.org

Creation of a Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared. The absorbance of each standard is measured at the predetermined λmax. According to Beer's Law, absorbance is directly proportional to concentration. A calibration curve is generated by plotting absorbance versus concentration, which should yield a straight line. researchgate.netajol.info The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

While direct UV-Vis measurement is straightforward, derivatization can also be employed. Some acetylpyridine derivatives, particularly thiosemicarbazones, are used as chromogenic reagents that form intensely colored complexes with metal ions, allowing for their spectrophotometric determination. researchgate.netajol.infoijacskros.com This highlights the potential of the acetylpyridine functional group to be modified to create new analytical reagents.

Future Research Directions and Perspectives on 5 Phenyl 3 Acetylpyridine

Exploration of Novel Synthetic Pathways and Sustainable Production

The future synthesis of 5-(Phenyl)-3-acetylpyridine and its derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing structural diversity. Current synthetic strategies often rely on classical cross-coupling reactions, but significant opportunities exist for innovation.

Novel Synthetic Methodologies: Future research should explore transition-metal-catalyzed C–H activation as a more direct and atom-economical approach to functionalizing the pyridine (B92270) or phenyl rings. researchgate.net Methodologies that bypass the need for pre-functionalized starting materials, such as the direct arylation of a 3-acetylpyridine (B27631) substrate, would represent a significant advancement. Furthermore, exploring cascade reactions, where multiple bonds are formed in a single operation from simple precursors, could streamline the synthesis of complex derivatives. researchgate.net

Sustainable Production: A critical direction for future research is the development of "green" synthetic protocols. nih.gov This involves several key areas:

Catalysis: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium. nih.gov

Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Energy Input: Utilizing alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Description Potential Advantages Research Focus
Suzuki-Miyaura Coupling Cross-coupling of a phenylboronic acid with a halogenated 3-acetylpyridine.High yield, well-established.Development of air-stable palladium catalysts and use of green solvents. nih.gov
Direct C-H Arylation Direct coupling of a 3-acetylpyridine with a benzene (B151609) derivative.High atom economy, reduces pre-functionalization steps.Catalyst design for regioselectivity and efficiency. researchgate.net
Gas-Phase Catalysis Reaction of a pyridinecarboxylic ester with acetic acid over a solid catalyst.Amenable to continuous flow processes, high throughput.Catalyst optimization (e.g., supported TiO₂) for improved selectivity and longevity. google.com
Bio-based Synthesis Synthesis of the pyridine core from renewable feedstocks like glycerol and ammonia.Highly sustainable, reduces reliance on petrochemicals.Development of efficient catalysts for the aminocyclization reaction. researchgate.net

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound and to rationally design new applications. Future research will benefit from in-depth theoretical studies to elucidate its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies: DFT calculations can provide a wealth of information. Future studies should focus on:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's electronic behavior, including its potential as an electron donor or acceptor in functional materials. tandfonline.com

Molecular Electrostatic Potential (MEP): Mapping the MEP to identify electron-rich and electron-deficient regions, which is crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. ias.ac.in

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal hyperconjugative interactions and intramolecular charge transfer (ICT) phenomena, explaining the molecule's stability and photophysical properties. tandfonline.com

Reactivity and Mechanistic Studies: Computational modeling can be used to predict the outcomes of chemical reactions and to understand complex reaction mechanisms. For instance, theoretical calculations can help determine the energy barriers for C–H activation at different positions on the molecule, guiding the development of selective synthetic methods. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict absorption and emission spectra, aiding in the design of new dyes and sensors. tandfonline.com

Computational Method Key Insights and Applications
Density Functional Theory (DFT) Calculation of ground-state properties: optimized geometry, electronic structure, HOMO-LUMO gap, electrostatic potential, and vibrational frequencies. ias.ac.inbohrium.com
Time-Dependent DFT (TD-DFT) Prediction of excited-state properties, including UV-Vis absorption spectra, emission wavelengths, and photophysical characteristics for designing optical materials. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to understand supramolecular assembly.
Molecular Dynamics (MD) Simulations Simulation of the molecule's behavior in different environments (e.g., solvents, biological membranes) to predict its solubility, conformation, and interactions with target proteins. nih.gov

Design and Synthesis of Advanced Functional Materials Based on the Compound

The phenylpyridine scaffold is a cornerstone in the field of materials science, particularly for organic electronics. chemscene.comwikipedia.org this compound serves as a promising, yet underexplored, building block for a new generation of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are widely used as ligands in highly efficient phosphorescent iridium(III) and platinum(II) complexes for OLEDs. wikipedia.orgnih.gov Future work should focus on synthesizing metal complexes using this compound as a cyclometalating ligand. The acetyl group offers a unique advantage: it can be used to tune the electronic properties of the complex or to serve as a reactive handle for attaching the complex to a polymer backbone, potentially leading to solution-processable OLEDs with enhanced performance. nih.gov

Coordination Polymers and Frameworks: The bidentate nature of the phenylpyridine unit makes it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs). chemscene.comwikipedia.org The acetyl group can participate in hydrogen bonding or be modified to introduce additional coordination sites, allowing for the rational design of porous materials with potential applications in gas storage, separation, and catalysis.

Sensors and Switches: The conjugated system of this compound is expected to exhibit fluorescence. The acetyl group's carbonyl oxygen can act as a binding site for cations. This opens the door to designing novel chemosensors where metal ion binding would induce a measurable change in the fluorescence emission, allowing for the detection of specific analytes. mdpi.com

Development of Highly Selective Biological Probes and Tools

The development of molecular probes to visualize and study biological processes is a key area of chemical biology. chemscene.com The structural features of this compound make it an attractive scaffold for creating such tools.

Fluorescent Probes: Pyridine-based compounds are known to be effective fluorescent probes for detecting ions and small molecules. researchgate.netmdpi.com Future research should focus on leveraging the intrinsic fluorescence of the this compound core. The molecule could be functionalized to create probes that respond to changes in their local environment, such as pH or polarity, or to the presence of specific biological analytes. The development of probes with large Stokes shifts and long fluorescence lifetimes, possibly through the formation of excimers or exciplexes, would be particularly valuable for biological imaging applications. mdpi.com

Targeted Bioimaging Agents: The acetyl group can be readily converted into other functional groups, such as an oxime or hydrazone. This provides a straightforward method for conjugating the this compound fluorophore to biomolecules (e.g., peptides, antibodies, or enzyme inhibitors) that can direct the probe to a specific cellular location or protein target. This strategy would enable the development of highly selective agents for imaging specific organelles or tracking the activity of particular enzymes in living cells.

Integration into Multidisciplinary Research Platforms

The true potential of this compound will be realized through its integration into broader, multidisciplinary research efforts that span chemistry, materials science, and biology.

Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery. nih.gov Bipyridine structures are also found in biologically active molecules. nih.govwikipedia.org Future work should involve synthesizing libraries of derivatives based on the this compound core and screening them for various biological activities, such as anticancer, antimicrobial, or insecticidal properties. nih.govmdpi.commdpi.com The combination of the phenylpyridine unit, known for its protein-binding capabilities, and the versatile acetyl group makes it a promising starting point for developing new therapeutic agents.

Catalysis: Bipyridine ligands are ubiquitous in transition-metal catalysis. nih.govresearchgate.net The this compound scaffold could be used to develop novel ligands for asymmetric catalysis. The acetyl group could be modified to introduce chiral auxiliaries, creating a tailored steric and electronic environment around a metal center to control the stereochemical outcome of a reaction.

Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in non-covalent interactions like hydrogen and halogen bonding makes this compound a valuable component for building complex supramolecular architectures. mdpi.com By combining this with the potential for π-π stacking from the aromatic rings, researchers can design and construct novel molecular machines, gels, and liquid crystals.

By pursuing these interconnected research avenues, the scientific community can fully exploit the chemical versatility of this compound, transforming it from a simple molecule into a powerful platform for innovation across numerous scientific disciplines.

Q & A

Basic: What are the common synthetic routes for preparing 5-(Phenyl)-3-acetylpyridine, and how are reaction parameters optimized?

The synthesis of this compound typically involves condensation reactions or functionalization of pyridine derivatives. For example, a Claisen-Schmidt condensation between 3-acetylpyridine and benzaldehyde derivatives under basic conditions (e.g., NaOH in methanol) can yield the target compound . Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in pyridine rings .
  • Temperature control : Reactions often require reflux conditions (~80–100°C) to achieve high yields .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product .

Basic: What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for acetyl (δ ~2.6 ppm for CH₃) and phenyl protons (δ ~7.2–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H⁺] at m/z 213.1) .

Advanced: How can Response Surface Methodology (RSM) optimize the synthesis of this compound?

RSM is a statistical approach to identify optimal reaction conditions by analyzing interactions between variables:

  • Variables : Catalyst concentration, temperature, and reaction time .
  • Design : Central Composite Design (CCD) reduces experimental runs while modeling quadratic relationships.
  • Output : Predicts maximum yield (e.g., 85–90%) and identifies critical factors (e.g., temperature has a parabolic effect) .
    Example: A study on thiosemicarbazone-linked 3-acetylpyridine used RSM to optimize inhibitor efficiency, demonstrating its applicability to pyridine derivatives .

Advanced: What mechanisms underlie the neurotoxic effects of 3-acetylpyridine derivatives, and how are these studied in vivo?

3-Acetylpyridine acts as a nicotinamide antagonist, depleting NAD⁺ and disrupting cerebellar pathways:

  • In vivo models : Administered to mice (dose: 6.5× rat-equivalent) to induce ataxia via neuronal loss in the inferior olive .
  • Behavioral assays : Rotorod tests quantify balance deficits; gait analysis (e.g., footprint patterns) assesses motor coordination .
  • Histopathology : NeuN staining confirms neuronal loss in specific brain regions (e.g., dorsomedial cell column) .

Basic: What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced: How does the phenyl-acetylpyridine scaffold interact with biological targets in drug discovery?

  • Enzyme inhibition : The acetyl group forms hydrogen bonds with active-site residues (e.g., kinases), while the phenyl moiety enhances hydrophobic interactions .
  • Covalent binding : Chloromethyl derivatives (e.g., 3-(Chloromethyl)-5-phenylpyridine) alkylate nucleophilic residues (e.g., cysteine thiols) in target proteins .
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl ring (e.g., fluorination) improve bioavailability and target selectivity .

Advanced: How are contradictions in catalytic efficiency data resolved for pyridine derivatives?

  • Variable analysis : Compare catalyst performance (e.g., AlCl₃ vs. ZnCl₂) under identical conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol .
  • Statistical validation : Use ANOVA to confirm significance of yield differences between methods .

Basic: What solvents and reaction media are suitable for recrystallizing this compound?

  • Ethanol/water mixtures : Ideal for slow crystallization, yielding high-purity crystals .
  • Diethyl ether : Useful for rapid precipitation but may trap impurities .
  • Thermal stability : Avoid solvents with boiling points >150°C to prevent decomposition .

Advanced: What computational tools predict the reactivity of this compound in complex reactions?

  • Density Functional Theory (DFT) : Models electrophilic substitution pathways and transition states .
  • Molecular docking : Screens interactions with biological targets (e.g., PIM1 kinase) using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with reaction rates .

Advanced: How is the environmental impact of synthesizing this compound mitigated?

  • Green chemistry : Replace halogenated solvents with ionic liquids or water .
  • Catalyst recycling : Recover ZnCl₂ via aqueous extraction and reuse for 3–5 cycles .
  • Waste minimization : Continuous flow reactors reduce solvent usage by 40–60% compared to batch processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.